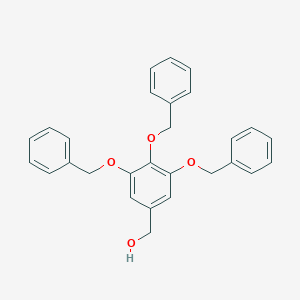

3,4,5-Tris(benzyloxy)benzyl Alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-tris(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPHSYJOSSBILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464951 | |

| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79831-88-2 | |

| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 3,4,5-Tris(benzyloxy)benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block

3,4,5-Tris(benzyloxy)benzyl alcohol is a key organic intermediate characterized by a central benzene ring functionalized with a hydroxymethyl group and three benzyloxy substituents.[1][2] This unique structure, featuring both a polar hydroxyl group and bulky, nonpolar benzyloxy groups, imparts a distinct solubility profile that is critical for its application in various synthetic pathways. Its utility is particularly noted in the synthesis of complex molecules and in the field of proteomics research.[2] Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties of 3,4,5-Tris(benzyloxy)benzyl Alcohol

A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. Below is a summary of the key properties of 3,4,5-Tris(benzyloxy)benzyl Alcohol.

| Property | Value | Source |

| CAS Number | 79831-88-2 | [1][2] |

| Molecular Formula | C₂₈H₂₆O₄ | [1][2] |

| Molecular Weight | 426.51 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 105.0 to 108.0 °C | |

| Boiling Point (Predicted) | 601.8 ± 50.0 °C | [4] |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [4] |

Solubility Profile: A Comprehensive Overview

The solubility of 3,4,5-Tris(benzyloxy)benzyl Alcohol is a direct consequence of its molecular architecture. The presence of three large, nonpolar benzyloxy groups dominates its character, rendering it generally more soluble in nonpolar and moderately polar organic solvents. The single polar hydroxyl group provides a site for hydrogen bonding, allowing for slight solubility in some polar solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Evidence |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Published data indicates slight solubility.[4] The polar aprotic nature of DMSO can interact with the hydroxyl group, but the large nonpolar region of the molecule limits extensive solvation. |

| Acetone | Soluble | The parent compound, benzyl alcohol, is miscible with acetone. Given the large organic structure of the target molecule, good solubility is anticipated due to favorable dipole-dipole interactions and the ability of acetone to accommodate the nonpolar benzyloxy groups. | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. It is expected to effectively solvate the large nonpolar benzyloxy groups. | |

| Polar Protic | Methanol | Slightly Soluble | Published data indicates slight solubility.[4] While the hydroxyl group can engage in hydrogen bonding with methanol, the three bulky benzyloxy groups create significant steric hindrance and a large nonpolar surface area, limiting solubility. A structurally similar compound, 3,4,5-Tris(octadecyloxy)benzyl alcohol, is insoluble in methanol.[5] |

| Ethanol | Sparingly Soluble to Slightly Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. However, the increased nonpolar character of the ethyl group in ethanol compared to the methyl group in methanol may slightly improve the solvation of the nonpolar regions of the target molecule. Benzyl alcohol itself is miscible with ethanol.[6][7] | |

| Isopropanol | Sparingly Soluble to Slightly Soluble | Isopropanol is less polar than ethanol and may offer slightly better solvation for the nonpolar benzyloxy groups. | |

| Water | Insoluble | The molecule's predominantly nonpolar character, due to the three benzyl groups and the phenyl ring, far outweighs the influence of the single hydroxyl group, making it hydrophobic. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | A structurally analogous compound, 3,4,5-Tris(octadecyloxy)benzyl alcohol, is soluble in dichloromethane.[5] DCM is an excellent solvent for many organic compounds with large nonpolar components. |

| Tetrahydrofuran (THF) | Soluble | 3,4,5-Tris(octadecyloxy)benzyl alcohol is reported to be soluble in THF.[5] THF's ability to act as a weak Lewis base and its moderate polarity make it a good solvent for this type of molecule. | |

| Toluene | Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the benzene rings of the benzyloxy groups, promoting solubility. Benzyl alcohol is soluble in toluene. | |

| Hexane | Sparingly Soluble to Insoluble | Hexane is a nonpolar aliphatic solvent. While it can solvate the nonpolar benzyloxy groups, the overall polarity from the ether linkages and the hydroxyl group may limit solubility. Benzyl alcohol has limited solubility in hexane. | |

| Benzene | Soluble | Similar to toluene, the aromatic nature of benzene will lead to favorable interactions with the benzyloxy groups. 3,4,5-Tris(octadecyloxy)benzyl alcohol is soluble in benzene.[5] |

Factors Influencing Solubility

The solubility of 3,4,5-Tris(benzyloxy)benzyl Alcohol is a delicate balance between its constituent parts:

-

Dominance of Nonpolar Character: The three benzyloxy groups contribute significantly to the molecule's large, nonpolar surface area. This makes it readily soluble in solvents that can effectively solvate these hydrophobic regions, such as aromatic and chlorinated solvents.

-

The Role of the Hydroxyl Group: The presence of the -CH₂OH group introduces a site for hydrogen bonding. This allows for limited interaction with polar protic solvents. However, this single polar group is largely overshadowed by the nonpolar bulk of the molecule.

-

"Like Dissolves Like": This fundamental principle is clearly demonstrated in the predicted solubility profile. Nonpolar and moderately polar solvents are expected to be the most effective at dissolving 3,4,5-Tris(benzyloxy)benzyl Alcohol, while highly polar solvents like water are poor solvents.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of 3,4,5-Tris(benzyloxy)benzyl Alcohol in their solvent of choice, the following robust, step-by-step protocol is provided.

Objective: To determine the qualitative and semi-quantitative solubility of 3,4,5-Tris(benzyloxy)benzyl Alcohol in a given organic solvent at a specified temperature.

Materials:

-

3,4,5-Tris(benzyloxy)benzyl Alcohol

-

Selected organic solvents (analytical grade)

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled water bath or heating block

-

Pipettes and graduated cylinders

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of 3,4,5-Tris(benzyloxy)benzyl Alcohol.

Procedure:

-

Preparation:

-

Accurately weigh a small amount (e.g., 10 mg) of 3,4,5-Tris(benzyloxy)benzyl Alcohol and place it into a clean, dry vial.

-

Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

-

Mixing and Equilibration:

-

Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) to ensure consistent temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 hours, with intermittent shaking to ensure equilibrium is reached.

-

-

Observation and Analysis:

-

After the equilibration period, visually inspect the vial.

-

Soluble: If the solid has completely dissolved, the compound is soluble at that concentration. To determine the saturation point, incrementally add more solute and repeat the mixing and equilibration steps until a solid precipitate remains.

-

Slightly Soluble/Insoluble: If undissolved solid is present, the solution is saturated.

-

-

-

Semi-Quantitative Determination (Optional):

-

If a more precise measure of solubility is required, carefully filter the saturated solution to separate the undissolved solid.

-

Dry the undissolved solid and weigh it.

-

The difference between the initial mass of the solute and the mass of the undissolved solid will give the amount of solute dissolved in the known volume of solvent, from which the solubility can be calculated (e.g., in mg/mL).

-

Applications in Research and Development

The utility of 3,4,5-Tris(benzyloxy)benzyl Alcohol is primarily as a versatile intermediate in organic synthesis. Its protected hydroxyl groups and the reactive benzyl alcohol moiety make it a valuable building block for the synthesis of more complex molecules. In the context of drug discovery and development, benzylic alcohols are of interest for their potential to be metabolized, and understanding their synthesis is crucial.[8] The parent compound, benzyl alcohol, finds wide application as a solvent, preservative, and solubilizing agent in pharmaceutical formulations.[9] While specific applications for the tris(benzyloxy) derivative are less documented, its structural motifs suggest its potential use in:

-

Dendrimer Synthesis: The trifunctional nature of the core makes it a suitable starting point for the construction of dendrimeric structures.

-

Protecting Group Chemistry: It can be used to introduce the 3,4,5-tris(benzyloxy)benzyl group as a protecting group for other functional moieties.

-

Synthesis of Biologically Active Molecules: As a precursor to compounds with potential applications in medicinal chemistry.

Conclusion

3,4,5-Tris(benzyloxy)benzyl Alcohol presents a solubility profile that is dominated by its significant nonpolar character, leading to good solubility in a range of nonpolar and moderately polar organic solvents. Its utility as a synthetic intermediate is directly tied to its solubility, which dictates the choice of reaction conditions and purification strategies. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvent systems, thereby enabling its effective integration into their research and development workflows. As the demand for complex and novel molecules grows, a thorough understanding of the properties of such versatile building blocks will remain a cornerstone of scientific advancement.

References

-

U.S. Pharmacopeia. (2016, November 14). Benzyl Alcohol, NF. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Retrieved from [Link]

-

PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Toluene and Water. In IUPAC-NIST Solubilities Database. Retrieved from [Link]

- The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.

-

Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18331–18335. [Link]

- Google Patents. (n.d.). US5883290A - Process for producing benzyl acetate and benzyl alcohol.

- Supporting Information for In Situ Activation of Benzyl Alcohols with XtalFluor-E. (n.d.).

-

LookChem. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Hexane (n-hexane) and Water. In IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for?. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]

- U.S. Pharmacopeia. (2016, November 14). BRIEFING Benzyl Alcohol, NF 20 page 2514 and page 2855 of PF 27(4) [July–Aug. 2001].

-

Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,4,5-Tris(benzyloxy)benzyl Alcohol. Retrieved from [Link]

Sources

- 1. (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4 | CID 11407668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,4,5-TRIS(BENZYLOXY)BENZYL ALCOHOL | 79831-88-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

A Comprehensive Guide to the Synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol: A Core Building Block for Dendrimer Chemistry and Drug Delivery

Abstract

3,4,5-Tris(benzyloxy)benzyl alcohol is a pivotal precursor in the synthesis of functionalized dendrimers and as a key linker in drug delivery systems. Its unique structure, featuring a central benzyl alcohol moiety flanked by three benzyloxy groups, provides a versatile platform for further chemical elaboration. This guide provides an in-depth, technically-focused overview of its synthesis, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the most common and efficient synthetic route, delving into the mechanistic underpinnings of each reaction, providing detailed experimental protocols, and offering insights based on practical laboratory experience.

Introduction: The Strategic Importance of 3,4,5-Tris(benzyloxy)benzyl Alcohol

The target molecule, 3,4,5-Tris(benzyloxy)benzyl alcohol, often referred to as a G1-OH dendron, is of significant interest in materials science and medicinal chemistry. The three peripheral benzyloxy groups serve as protective functionalities or as points for further modification, while the primary alcohol at the focal point allows for covalent attachment to core molecules or active pharmaceutical ingredients (APIs). The benzyl ether linkages are notably stable under a wide range of chemical conditions, yet can be cleaved under specific hydrogenolysis conditions, offering a strategic advantage in multi-step synthetic campaigns.

The most reliable and widely adopted synthetic strategy commences from readily available and inexpensive starting materials, either gallic acid or its corresponding methyl ester, methyl gallate. The overall transformation involves two key steps:

-

Perbenzylation: The exhaustive protection of the three phenolic hydroxyl groups as benzyl ethers.

-

Reduction: The selective reduction of the carboxylic acid or ester functionality to the primary alcohol.

This guide will focus on this robust and scalable two-step sequence.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic pathway from simple precursors. The primary C-O bonds of the benzyl ethers are disconnected, leading back to a gallic acid derivative and benzyl bromide. The focal alcohol is similarly traced back to a more oxidized carbonyl functional group, such as an ester. This analysis points directly to methyl gallate as an ideal starting material.

Caption: Retrosynthetic pathway for 3,4,5-Tris(benzyloxy)benzyl Alcohol.

Synthesis Pathway: A Detailed Walkthrough

The forward synthesis, as informed by our retrosynthetic analysis, is a two-stage process. We will examine each stage in detail, focusing on the mechanistic rationale for the chosen reagents and conditions.

Stage 1: Perbenzylation of Methyl Gallate

The first step is the protection of the three acidic phenolic hydroxyl groups of methyl gallate via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyls by a suitable base to form phenoxide ions, which then act as nucleophiles, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.

-

Choice of Base and Solvent: A moderately strong base is required to deprotonate the phenols (pKa ≈ 8-10) without hydrolyzing the methyl ester. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to facilitate the reaction. The reaction is typically run in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). Acetone is often preferred for easier workup, as it can be readily removed under reduced pressure. DMF can lead to faster reaction rates due to its higher boiling point and excellent ability to solvate cations, but its removal can be more challenging.

-

Stoichiometry and Control: An excess of both benzyl bromide and potassium carbonate is crucial. Using a stoichiometric excess of the alkylating agent ensures that all three hydroxyl groups are benzylated, driving the reaction to completion and minimizing the formation of partially substituted, difficult-to-separate byproducts. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential for determining the point of completion.

Caption: Overall two-step synthesis workflow from methyl gallate.

Stage 2: Reduction of the Methyl Ester

With the phenolic groups protected, the next step is the selective reduction of the methyl ester to the corresponding primary alcohol.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, unhindered nucleophilic reducing agent capable of efficiently reducing esters and carboxylic acids to alcohols. Softer reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic reaction of LiAlH₄ with protic solvents like water or alcohols.

-

Safety and Workup: LiAlH₄ is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. The workup procedure is critical for safety and product isolation. A Fieser workup is commonly employed, involving the slow, sequential addition of water and then a sodium hydroxide solution to quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid.

Experimental Protocols

The following protocols are representative procedures derived from established literature methods.

Protocol 1: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), anhydrous potassium carbonate (4.0 eq), and acetone (approx. 15-20 mL per gram of methyl gallate).

-

Reagent Addition: Add benzyl bromide (3.5-4.0 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from hot ethanol or isopropanol. The product, methyl 3,4,5-tris(benzyloxy)benzoate, should be obtained as a white crystalline solid.

Protocol 2: Synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol

-

Safety Note: Conduct this entire procedure in a fume hood under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) and suspend it in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) from the previous step in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL). A white, granular precipitate of aluminum salts should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by flash column chromatography on silica gel to yield 3,4,5-tris(benzyloxy)benzyl alcohol as a pure white solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.

| Compound | Formula | Mol. Weight | Typical Yield | Melting Point (°C) |

| Methyl 3,4,5-Tris(benzyloxy)benzoate | C₃₆H₃₂O₅ | 560.64 g/mol | > 90% | 118-120 °C |

| 3,4,5-Tris(benzyloxy)benzyl Alcohol | C₃₅H₃₂O₄ | 516.63 g/mol | > 95% | 103-105 °C |

-

¹H NMR Spectroscopy: The proton NMR spectrum of the final product is characteristic. Expect to see a singlet for the two aromatic protons on the central ring around 6.6 ppm, a multiplet for the fifteen protons of the benzyl ether phenyl groups between 7.2-7.5 ppm, a singlet for the ten benzylic protons (O-CH₂) around 5.1 ppm, and a doublet for the benzylic alcohol protons (CH₂-OH) around 4.6 ppm, which couples to the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the various carbon environments.

-

IR Spectroscopy: The infrared spectrum should show a prominent O-H stretching band for the alcohol group around 3400-3500 cm⁻¹ and the disappearance of the strong ester carbonyl (C=O) stretch from the intermediate (around 1720 cm⁻¹).

Conclusion

The synthesis of 3,4,5-tris(benzyloxy)benzyl alcohol from methyl gallate is a robust, high-yielding, and scalable two-step process that is fundamental to the construction of more complex molecular architectures. The methodology relies on two classic name reactions: the Williamson ether synthesis for protecting group installation and the powerful hydride reduction of an ester. Careful control of reaction conditions, stoichiometry, and adherence to safety protocols, particularly during the reduction step, are paramount for achieving high purity and yield. The resulting product serves as a valuable and versatile building block for researchers in materials science, drug development, and supramolecular chemistry.

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Available at: [Link]

-

Zhang, F., & Nuckolls, C. (2007). Synthesis of a Shape-Persistent Molecular Propeller. Organic Letters, 9(2), 301–304. Available at: [Link]

1H NMR and 13C NMR spectra of 3,4,5-Tris(benzyloxy)benzyl Alcohol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4,5-Tris(benzyloxy)benzyl Alcohol

Introduction

3,4,5-Tris(benzyloxy)benzyl alcohol is a poly-aromatic ether and alcohol of significant interest in organic synthesis, particularly as a precursor for dendritic macromolecules and as a key building block in the synthesis of complex natural products and pharmaceutical agents. Its well-defined structure, featuring multiple aromatic rings and benzylic functionalities, presents a rich case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering a detailed assignment of signals and explaining the underlying structural basis for the observed chemical shifts and coupling patterns. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical reference for the structural elucidation and purity assessment of 3,4,5-Tris(benzyloxy)benzyl alcohol and related poly-O-benzylated compounds.

Molecular Structure and Symmetry: The Foundation of Spectral Interpretation

A thorough understanding of a molecule's structure and symmetry is paramount to accurately interpreting its NMR spectra. 3,4,5-Tris(benzyloxy)benzyl alcohol possesses a C₂ᵥ symmetry axis that bisects the central aromatic ring and the benzylic alcohol moiety. This symmetry element renders the two benzyloxy groups at positions 3 and 5 chemically and magnetically equivalent. Consequently, the protons and carbons of these two groups will produce a single set of resonant signals. This equivalence significantly simplifies the resulting NMR spectra, reducing the number of expected signals from what would be anticipated for a completely asymmetric molecule.

Caption: Molecular structure of 3,4,5-Tris(benzyloxy)benzyl Alcohol with key atom numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings; electron-withdrawing groups (like oxygen) deshield protons, shifting their signals downfield, while electron-donating groups have the opposite effect.

Predicted and Observed Signals

Based on the molecule's symmetry, we can predict five distinct non-aromatic proton signals and a complex multiplet for the aromatic protons of the outer phenyl rings. The protons on the central aromatic ring are equivalent and appear as a single signal.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 (Central Ring) | ~6.6 | Singlet (s) | 2H | Protons on the central, electron-rich aromatic ring. Shielded by three alkoxy groups. Equivalent due to symmetry. |

| -CH₂OH (Benzylic Alcohol) | ~4.6 | Singlet (s) | 2H | Methylene protons adjacent to the central ring and the hydroxyl group.[1] |

| -OH (Alcohol) | ~1.6 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and solvent dependent. Often appears as a broad signal.[2] |

| -OCH₂- (at C4) | ~5.1 | Singlet (s) | 2H | Methylene protons of the benzyloxy group at the C4 position. Deshielded by adjacent oxygen and aromatic ring. |

| -OCH₂- (at C3, C5) | ~5.0 | Singlet (s) | 4H | Methylene protons of the two equivalent benzyloxy groups at C3 and C5. |

| Ar-H (Outer Phenyl Rings) | ~7.2 - 7.5 | Multiplet (m) | 15H | Protons on the three outer phenyl rings, located in a standard aromatic region.[1][2] |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from analogous structures like benzyl alcohol and substituted derivatives.[1][3]

Detailed Signal Interpretation

-

Central Aromatic Protons (H-2, H-6): The three electron-donating benzyloxy groups significantly shield these protons, shifting their signal upfield to approximately 6.6 ppm, a considerable deviation from the typical 7.2-7.4 ppm range for benzene. Their chemical equivalence results in a sharp singlet.

-

Benzylic Alcohol Protons (-CH₂OH): The signal at ~4.6 ppm is characteristic of benzylic protons adjacent to a hydroxyl group.[1] The lack of adjacent, non-equivalent protons results in a singlet.

-

Benzylic Ether Protons (-OCH₂-): The two sets of benzyloxy methylene protons appear as distinct singlets around 5.0-5.1 ppm. Their downfield shift is a direct consequence of being attached to both an oxygen atom and a phenyl ring. The slight difference in their chemical environment (one at the para-position, two at the meta-positions relative to the -CH₂OH group) is sufficient to resolve them into two separate signals.

-

Outer Phenyl Ring Protons (Ar-H): The 15 protons of the three terminal phenyl groups overlap in the typical aromatic region of 7.2-7.5 ppm, creating a complex multiplet. Differentiating the ortho, meta, and para protons of the C4- and C3/5-benzyloxy groups within this multiplet typically requires 2D NMR techniques. The phenomenon known as "ring current" in these aromatic systems causes significant deshielding, shifting these protons downfield.[4]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear at higher chemical shifts (downfield).

Predicted and Observed Signals

The molecule's symmetry predicts a total of 10 distinct carbon signals: four for the central aromatic core and its substituents, and six for the benzyloxy groups.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| -CH₂OH (C7) | ~65.3 | Typical chemical shift for a benzylic alcohol carbon.[1][5] |

| -OCH₂- (C8, from C3/5) | ~71.2 | Methylene carbon of the equivalent benzyloxy groups. |

| -OCH₂- (C9, from C4) | ~75.1 | Methylene carbon of the C4 benzyloxy group, slightly different electronic environment than C8. |

| C-2, C-6 (Central Ring) | ~109.5 | Shielded aromatic carbons adjacent to the C1 carbon. |

| Ar-C (Outer Phenyl Rings) | ~127.5 - 128.5 | Unsubstituted carbons (ortho, meta, para) of the outer phenyl rings. |

| C-1 (Central Ring) | ~137.0 | Quaternary carbon attached to the -CH₂OH group. |

| ipso-C (Outer Phenyl Rings) | ~137.2 | Quaternary carbons of the outer phenyl rings attached to the -OCH₂- groups. |

| C-4 (Central Ring) | ~138.0 | Quaternary carbon of the central ring attached to the C4 benzyloxy group. |

| C-3, C-5 (Central Ring) | ~153.0 | Aromatic carbons directly bonded to the oxygen of the benzyloxy groups, significantly deshielded. |

Note: Chemical shifts are approximate and based on typical values for similar functional groups.[5][6]

Detailed Signal Interpretation

-

Aliphatic Carbons (C7, C8, C9): These three signals appear in the 65-75 ppm range, characteristic of sp³-hybridized carbons bonded to an oxygen atom. The benzylic alcohol carbon (C7) is found at ~65.3 ppm, while the two non-equivalent benzyloxy methylene carbons (C8, C9) are further downfield due to the ether linkage.

-

Aromatic Carbons (109-153 ppm):

-

The most upfield aromatic signals (~109.5 ppm) correspond to the protonated carbons of the central ring (C-2, C-6), which are heavily shielded by the neighboring alkoxy groups.

-

The cluster of signals between 127.5 and 128.5 ppm represents the 15 carbons of the outer phenyl rings that are not attached to oxygen.

-

The quaternary carbons (C-1, ipso-C, C-4) appear in the 137-138 ppm region. These signals are typically of lower intensity.

-

The most downfield signals (~153.0 ppm) are unequivocally assigned to C-3 and C-5, the carbons of the central ring directly bonded to the ether oxygens. This profound deshielding is a hallmark of aryl ether carbons.

-

Experimental Protocols and Workflow

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 10-20 mg of 3,4,5-Tris(benzyloxy)benzyl alcohol.

-

Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this type of compound.[1]

-

Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

Caption: Standardized workflow for NMR spectroscopic analysis.

Protocol 2: Data Acquisition Parameters

The following are typical parameters for a 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 16 to 64, depending on concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-3 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, aiding in definitive assignments.

-

Advanced 2D NMR for Unambiguous Assignment

For complex molecules, one-dimensional spectra can have overlapping signals. Two-dimensional NMR techniques provide an additional dimension of information, resolving ambiguities and confirming structural connectivity.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons). While this molecule has few coupled protons, it would confirm the absence of coupling for the singlet signals.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful tool for this molecule. It generates a 2D plot correlating each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons like the -CH₂OH, -OCH₂-, and central ring C-2/C-6.

Caption: Conceptual diagram of an HSQC experiment showing a proton-carbon correlation.

Conclusion

The ¹H and ¹³C NMR spectra of 3,4,5-Tris(benzyloxy)benzyl alcohol are highly informative and directly reflect the molecule's inherent symmetry. The key diagnostic signals include the upfield-shifted singlet for the two central aromatic protons in the ¹H spectrum, and the significantly deshielded C-3/C-5 carbon signals near 153 ppm in the ¹³C spectrum. This guide provides a robust framework for the interpretation of these spectra, leveraging fundamental principles and established protocols. For professionals in pharmaceutical development and materials science, a confident grasp of this NMR data is essential for verifying molecular identity, assessing purity, and ensuring the quality of synthetic intermediates.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation.

-

Scribd. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. Retrieved from [Link].

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link].

- The Royal Society of Chemistry. (2020). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Reaction Chemistry & Engineering, 5, 1053–1057.

-

The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link].

-

ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... Retrieved from [Link].

-

Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com. Retrieved from [Link].

-

PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol. Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4,5-Tris(benzyloxy)benzyl Alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure of the compound, predicts its characteristic vibrational modes, and outlines a rigorous methodology for acquiring and interpreting its FT-IR spectrum. By grounding our analysis in the fundamental principles of infrared spectroscopy and referencing analogous molecular structures, this guide serves as a practical resource for the structural elucidation and quality control of this and related poly-benzylic ether compounds.

Introduction: The Molecular Architecture of 3,4,5-Tris(benzyloxy)benzyl Alcohol

3,4,5-Tris(benzyloxy)benzyl Alcohol, with the chemical formula C₂₈H₂₆O₄, is a complex organic molecule characterized by a central benzene ring substituted with a hydroxymethyl group (-CH₂OH) and three benzyloxy groups (-OCH₂C₆H₅)[1]. Its structure is foundational to various areas of chemical synthesis, including the development of dendrimers and other macromolecules where the benzyloxy moieties provide protective functionalities and the primary alcohol group serves as a reactive site for further elaboration[2][3].

The utility of FT-IR spectroscopy in the analysis of this molecule is paramount. FT-IR is a non-destructive analytical technique that probes the vibrational transitions of molecules by measuring the absorption of infrared radiation[4]. Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching, bending, etc.), resulting in a characteristic "fingerprint" spectrum that allows for its identification and structural characterization[4].

The key functional groups present in 3,4,5-Tris(benzyloxy)benzyl Alcohol that are readily identifiable by FT-IR are:

-

Hydroxyl Group (-OH): The alcohol functionality is a primary target for identification.

-

Aromatic Rings (C=C and C-H): Multiple benzene rings contribute to a complex aromatic signature.

-

Ether Linkages (C-O-C): The three benzyloxy groups introduce characteristic ether absorptions.

-

Methylene Groups (-CH₂-): Present in both the benzyl and hydroxymethyl moieties.

This guide will systematically dissect the expected FT-IR spectrum of this molecule, providing a robust framework for its analysis.

Methodology: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is critical for accurate analysis. As 3,4,5-Tris(benzyloxy)benzyl Alcohol is a solid at room temperature[5], two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements[6][7]. The principle relies on the total internal reflection of an infrared beam within a crystal of high refractive index. An evanescent wave penetrates a small distance into the sample placed in intimate contact with the crystal, and the sample absorbs energy at its characteristic frequencies[8].

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for instrumental and environmental absorptions.

-

Sample Application: Place a small amount of powdered 3,4,5-Tris(benzyloxy)benzyl Alcohol onto the ATR crystal to completely cover the sampling area.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to account for the wavelength-dependent depth of penetration of the evanescent wave.

Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a matrix of dry potassium bromide powder[9][10].

-

Sample Preparation: Weigh approximately 1-2 mg of 3,4,5-Tris(benzyloxy)benzyl Alcohol and 200-250 mg of dry, FT-IR grade KBr powder[10].

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet[11].

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum, using an empty sample compartment for the background.

-

Data Processing: The acquired spectrum should be baseline corrected.

Predicted FT-IR Spectrum Analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol

High-Frequency Region (4000-2500 cm⁻¹)

-

O-H Stretching: The most prominent feature in this region is expected to be a broad, strong absorption band centered between 3550 and 3200 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol[13]. The broadness is a direct consequence of intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: A series of sharp, medium-intensity peaks are predicted to appear between 3100 and 3000 cm⁻¹ . These are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the four aromatic rings[14].

-

Aliphatic C-H Stretching: Just below 3000 cm⁻¹, between 2950 and 2850 cm⁻¹ , absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the benzyloxy and hydroxymethyl moieties are expected.

Fingerprint Region (1600-600 cm⁻¹)

This region is typically complex but highly informative.

-

Aromatic C=C Stretching: Several medium to strong, sharp bands are anticipated in the 1600-1450 cm⁻¹ range. These are due to the C=C bond stretching vibrations within the aromatic rings[14][15].

-

C-O Stretching (Ether): The molecule contains aryl alkyl ether linkages (Ar-O-CH₂-Ar'). These are expected to produce two strong, distinct bands. An asymmetric C-O-C stretch will likely appear around 1250 cm⁻¹ , and a symmetric stretch is expected near 1040 cm⁻¹ .

-

C-O Stretching (Alcohol): The C-O stretching of the primary alcohol group (-CH₂OH) is predicted to give rise to a strong band in the 1050-1085 cm⁻¹ range. This peak may overlap with the symmetric ether stretch.

-

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations of the substituted benzene rings will produce strong absorptions in the 900-675 cm⁻¹ region. The exact positions of these bands are diagnostic of the substitution pattern on the aromatic rings[15].

Summary of Predicted Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Shape |

| O-H Stretch | Primary Alcohol | 3550 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |

| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 | Medium, Sharp |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Strong, Sharp |

| C-O-C Asymmetric Stretch | Aryl Alkyl Ether | ~1250 | Strong, Sharp |

| C-O Stretch | Primary Alcohol | 1085 - 1050 | Strong, Sharp |

| C-O-C Symmetric Stretch | Aryl Alkyl Ether | ~1040 | Medium to Strong, Sharp |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong, Sharp |

Data Interpretation and Validation

The interpretation of the FT-IR spectrum should be a systematic process.

Caption: A streamlined workflow for the interpretation of an FT-IR spectrum.

The validation of the peak assignments is a critical step. This involves comparing the obtained spectrum with databases of known compounds. While a direct match for 3,4,5-Tris(benzyloxy)benzyl Alcohol may be unavailable, comparing the spectrum to that of benzyl alcohol[12], anisole (methoxybenzene), and other substituted aromatic ethers can provide strong correlative evidence for the assigned peaks.

Conclusion

The FT-IR analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol is a powerful method for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of its constituent alcohol, ether, and aromatic functional groups, a detailed and accurate interpretation of its infrared spectrum is achievable. The methodologies outlined in this guide provide a robust framework for obtaining high-quality data, while the predicted spectral analysis serves as a valuable reference for researchers. Adherence to these protocols and principles will ensure the reliable application of FT-IR spectroscopy in the study of this and other complex benzylic ether compounds.

References

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)... Retrieved January 25, 2026, from [Link]

-

Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4 | CID 11407668. Retrieved January 25, 2026, from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (2000). Sans Study of Poly(Benzyl Ether) Dendrimers. Retrieved January 25, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 25, 2026, from [Link]

-

Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Retrieved January 25, 2026, from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved January 25, 2026, from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved January 25, 2026, from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved January 25, 2026, from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure dendrimers (green line) and dendrimer protected.... Retrieved January 25, 2026, from [Link]

-

Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 25, 2026, from [Link]

-

MMRC. (n.d.). Understanding FT·IR Data Processing. Retrieved January 25, 2026, from [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved January 25, 2026, from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022, December 8). PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. Retrieved January 25, 2026, from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Infrared Analysis of Solids by Potassium Bromide Pellet Technique. Analytical Chemistry. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 25, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 25, 2026, from [Link]

-

ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. Retrieved January 25, 2026, from [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved January 25, 2026, from [Link]

-

Letters in Applied NanoBioScience. (2025, February 14). Internal Functionalized Drug Delivery Dendrimers: Theoretical Analysis by Descriptors. Retrieved January 25, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved January 25, 2026, from [Link]

- European Patent Office. (1994, September 28). Process for preparing para-hydroxybenzyl alcohol. EP 0386639 B1.

Sources

- 1. (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4 | CID 11407668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. 3,4,5-TRIS(BENZYLOXY)BENZYL ALCOHOL | 79831-88-2 [chemicalbook.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. unige.ch [unige.ch]

- 9. shimadzu.com [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Benzyl alcohol [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Mass Spectrometry of 3,4,5-Tris(benzyloxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Complexity in Mass Spectrometry

In the realm of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Among the array of analytical techniques at our disposal, mass spectrometry stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide is dedicated to a comprehensive exploration of the mass spectrometric behavior of a specific, yet structurally significant molecule: 3,4,5-Tris(benzyloxy)benzyl Alcohol.

This compound, with its intricate arrangement of benzyl ether protecting groups and a primary benzylic alcohol, presents a fascinating case study in mass spectrometric fragmentation. Understanding its behavior under ionization is not merely an academic exercise; it is a critical step for any researcher working with similarly complex, poly-functionalized aromatic molecules. The principles we will dissect are foundational to confirming molecular identity, identifying impurities, and paving the way for further molecular design and development.

This document is structured to provide not just a theoretical overview, but a practical, in-depth guide. We will delve into the core principles of ionization and fragmentation as they apply to this molecule, predict its mass spectrum with scientifically reasoned justifications, and provide a detailed, field-proven protocol for its analysis. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is both accurate and applicable in a real-world laboratory setting.

Section 1: The Molecular Blueprint - Physicochemical Properties of 3,4,5-Tris(benzyloxy)benzyl Alcohol

A thorough understanding of a molecule's physical and chemical properties is the bedrock upon which any analytical method is built. These properties dictate the choice of solvent, the ionization technique, and help in the interpretation of the resulting data.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₆O₄ | [1] |

| Molecular Weight | 426.51 g/mol | [2] |

| Monoisotopic Mass | 426.1831 Da | [1] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 105.0 to 108.0 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

The presence of multiple aromatic rings and ether linkages suggests a nonpolar character, while the hydroxyl group introduces a degree of polarity, making the molecule amenable to ionization techniques like Electrospray Ionization (ESI), particularly in the presence of a proton source.

Section 2: Ionization and the Genesis of the Molecular Ion

To analyze any molecule by mass spectrometry, it must first be ionized. For a molecule of this size and polarity, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar compounds, minimizing in-source fragmentation and preserving the molecular ion.[4]

In positive ion mode ESI, the analyte solution is sprayed through a heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 3,4,5-Tris(benzyloxy)benzyl Alcohol, we can expect the formation of a protonated molecule, [M+H]⁺, and potentially adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, if these salts are present in the sample or solvent.[5]

The expected m/z values for the primary ions are:

-

[M+H]⁺: 427.1909 Da

-

[M+Na]⁺: 449.1728 Da

-

[M+K]⁺: 465.1468 Da

The observation of these ions in the high m/z region of the spectrum would provide strong evidence for the molecular weight of the compound.

Section 3: The Fragmentation Cascade - A Predictive Analysis

The true structural power of mass spectrometry lies in the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), we can induce fragmentation at specific bonds, and the resulting fragment ions provide a roadmap of the molecule's structure. While an experimental spectrum is not publicly available, we can predict the major fragmentation pathways based on established principles of ion chemistry for benzylic alcohols and benzyl ethers.

Alcohols typically fragment via two main pathways: alpha cleavage and dehydration.[6] Aromatic compounds containing a benzyl group are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91 upon fragmentation.[7][8][9][10]

Here, we propose a logical fragmentation cascade for the [M+H]⁺ ion of 3,4,5-Tris(benzyloxy)benzyl Alcohol:

Primary Fragmentation Pathways:

-

Loss of a Benzyl Group (C₇H₇•): The benzyloxy ether linkages are prime candidates for cleavage. The loss of a neutral benzyl radical would result in a stable oxonium ion.

-

Loss of a Benzyloxy Radical (•OCH₂C₆H₅): Cleavage of the C-O ether bond can also lead to the loss of a benzyloxy radical.

-

Loss of Water (H₂O): The benzylic alcohol can undergo dehydration, a common fragmentation pathway for alcohols.[6]

Secondary Fragmentation and the Tropylium Ion:

A key fragment in the mass spectra of benzyl-containing compounds is the tropylium ion at m/z 91.[7][8][9][10] This highly stable aromatic cation is formed through the rearrangement of the benzyl cation. We anticipate a prominent peak at m/z 91 in the tandem mass spectrum of 3,4,5-Tris(benzyloxy)benzyl Alcohol.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Formation of the stable tropylium ion.

Section 4: A Field-Proven Protocol for Mass Spectrometric Analysis

The following protocol outlines a robust and reliable method for acquiring a high-quality mass spectrum of 3,4,5-Tris(benzyloxy)benzyl Alcohol using an ESI-equipped mass spectrometer. This protocol is designed to be self-validating, with clear steps for sample preparation and instrument setup.

4.1. Sample Preparation: The Foundation of a Good Spectrum

The quality of your mass spectrum is directly dependent on the quality of your sample preparation. The goal is to have a dilute, salt-free solution of your analyte in a volatile solvent.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3,4,5-Tris(benzyloxy)benzyl Alcohol and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. [11]2. Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent to achieve a final concentration of 10 µg/mL. [11]3. Acidification (Optional but Recommended): To promote the formation of the [M+H]⁺ ion, add 0.1% formic acid to the final working solution. Avoid using non-volatile acids like trifluoroacetic acid (TFA) as they can cause ion suppression. [11]4. Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.

-

Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial with a pre-slit septum.

4.2. Instrumental Analysis: Optimizing for Clarity and Sensitivity

The following parameters are a starting point for most modern ESI-mass spectrometers. It is crucial to tune the instrument according to the manufacturer's recommendations to ensure optimal performance.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of the hydroxyl group and ether oxygens makes the molecule susceptible to protonation. |

| Capillary Voltage | 3.5 - 4.5 kV | This voltage is typically sufficient to generate a stable electrospray. [12] |

| Nebulizing Gas Pressure | 30 - 40 psi (Nitrogen) | Aids in the formation of fine droplets. |

| Drying Gas Flow | 8 - 12 L/min (Nitrogen) | Facilitates solvent evaporation from the droplets. |

| Drying Gas Temperature | 300 - 350 °C | Optimizes desolvation without causing thermal degradation of the analyte. [12] |

| Mass Range | m/z 50 - 600 | This range will encompass the expected molecular ions and major fragment ions. |

| Collision Energy (for MS/MS) | 10 - 40 eV | A ramp of collision energies should be used to observe both primary and secondary fragmentation. |

4.3. Data Interpretation: From Peaks to Structure

-

Full Scan Analysis: In the full scan spectrum, identify the peaks corresponding to the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions to confirm the molecular weight.

-

Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion as the precursor and acquire a tandem mass spectrum.

-

Fragment Ion Analysis: Compare the observed fragment ions to the predicted fragmentation pattern. The presence of a strong peak at m/z 91 is a key indicator of the benzyl substructures. The neutral losses from the precursor ion should also be calculated to identify the lost fragments.

The following workflow diagram summarizes the entire analytical process:

Caption: Complete workflow for MS analysis.

Conclusion: A Powerful Tool for Structural Verification

The mass spectrometric analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol, while seemingly specific, provides a powerful illustration of the principles that govern the behavior of complex organic molecules in the gas phase. By understanding the interplay of ionization and fragmentation, researchers can confidently confirm the structure of their synthesized compounds. The predictive framework and detailed protocol provided in this guide serve as a robust starting point for the analysis of this and other related molecules, ensuring both scientific integrity and the generation of high-quality, interpretable data. As with any analytical technique, a combination of theoretical understanding and meticulous experimental execution is the key to unlocking the wealth of information that mass spectrometry has to offer.

References

-

PubChem. (3,4,5-Tris(benzyloxy)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164322. [Link]

-

JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

MDPI. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Encyclopedia. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Shimadzu. (2026). The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling. [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

ACS Publications. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry, 94(42), 14665–14673. [Link]

-

ACS Publications. (2019). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. ChemPhysChem, 20(18), 2261-2264. [Link]

Sources

- 1. (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4 | CID 11407668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Tris(benzyloxy)benzyl Alcohol | 79831-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 3,4,5-TRIS(BENZYLOXY)BENZYL ALCOHOL | 79831-88-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 10. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. dovepress.com [dovepress.com]

Methodological & Application

The Strategic Application of 3,4,5-Tris(benzyloxy)benzyl Alcohol in Convergent Dendrimer Synthesis: An Application Note and Protocol

Introduction: The Architectural Significance of 3,4,5-Tris(benzyloxy)benzyl Alcohol in Nanoscience

Dendrimers, with their hyperbranched, well-defined, and monodisperse architecture, represent a unique class of synthetic macromolecules.[1] Their globular shape and the high density of functional groups on their periphery make them ideal candidates for a wide range of applications, including drug delivery, gene transfection, and catalysis.[2][3] The synthesis of these complex structures can be broadly categorized into two strategies: the divergent method, which builds the dendrimer from the core outwards, and the convergent method, where dendritic fragments (dendrons) are synthesized first and then attached to a central core.[4][5]

The convergent approach offers superior control over the final structure and purity of the dendrimer, as the intermediate dendrons can be purified at each stage, minimizing defects.[5] Within this elegant synthetic strategy, 3,4,5-Tris(benzyloxy)benzyl Alcohol emerges as a cornerstone building block for the construction of Fréchet-type poly(benzyl ether) dendrimers. Its pre-decorated structure with three benzyl ether moieties provides a foundational element of the dendritic architecture, while the focal benzyl alcohol functionality serves as the reactive point for iterative growth. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 3,4,5-Tris(benzyloxy)benzyl Alcohol in the convergent synthesis of dendrimers, complete with detailed protocols and mechanistic insights.

Mechanism of Action: The Iterative Williamson Ether Synthesis and Activation Cycle

The convergent synthesis of Fréchet-type dendrimers using 3,4,5-Tris(benzyloxy)benzyl Alcohol is a cyclical process that hinges on two fundamental organic reactions:

-

Williamson Ether Synthesis: This classic reaction forms the basis of the dendron growth. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide to form an ether.[6] In our context, the phenoxide is generated from a di-phenolic species (like 3,5-dihydroxybenzyl alcohol), which then reacts with an activated form of our benzyloxy-rich dendron (a benzyl bromide). This step effectively adds a new generation to the growing dendron.

-

Activation of the Focal Benzyl Alcohol: After the etherification step, the newly formed, larger dendron possesses a terminal benzyl alcohol at its focal point. To continue the growth, this alcohol must be converted into a good leaving group, typically a benzyl bromide. This "activation" step prepares the dendron for the subsequent Williamson ether synthesis with another molecule of the phenolic building block.

This two-step cycle of etherification and activation is repeated to synthesize dendrons of increasing generation (G1, G2, G3, etc.). Once the desired dendron size is achieved, it can be attached to a multifunctional core molecule to complete the synthesis of the final dendrimer.

Experimental Protocols: A Step-by-Step Guide to First-Generation (G1) Dendron Synthesis

This section provides a detailed, self-validating protocol for the synthesis of a first-generation (G1) Fréchet-type dendron, starting from 3,4,5-Tris(benzyloxy)benzyl Alcohol.

Diagram of the G1 Dendron Synthesis Workflow

Caption: Workflow for the synthesis of a G1 dendron.

Part 1: Activation of 3,4,5-Tris(benzyloxy)benzyl Alcohol to its Bromide

This initial step prepares the peripheral building block for coupling with the branching unit.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,4,5-Tris(benzyloxy)benzyl Alcohol | 426.51 | 10.0 | 4.27 g |

| Carbon tetrabromide (CBr₄) | 331.63 | 12.0 | 3.98 g |

| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 3.15 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |

| Dichloromethane (DCM) | - | - | As needed |

| Hexane | - | - | As needed |

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3,4,5-Tris(benzyloxy)benzyl Alcohol (4.27 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol). Dissolve the solids in 100 mL of anhydrous THF.

-

Initiation of Reaction: Cool the flask in an ice bath and begin stirring. Once cooled, add carbon tetrabromide (3.98 g, 12.0 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates the completion of the reaction.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

-

Characterization: The final product, 3,4,5-Tris(benzyloxy)benzyl Bromide, should be a white solid. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the First-Generation (G1) Dendron

This step involves the coupling of the activated peripheral unit with a branching unit.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,4,5-Tris(benzyloxy)benzyl Bromide | 489.41 | 5.0 | 2.45 g |

| 3,5-Dihydroxybenzyl alcohol | 140.14 | 2.0 | 0.28 g |

| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 1.38 g |

| 18-Crown-6 | 264.32 | 0.5 | 0.13 g |

| Acetone, anhydrous | - | - | 75 mL |

| Ethyl acetate | - | - | As needed |

| Brine | - | - | As needed |

Equipment:

-

Round-bottom flask (250 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzyl alcohol (0.28 g, 2.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol). Add 75 mL of anhydrous acetone.

-

Addition of Bromide: To the stirring suspension, add a solution of 3,4,5-Tris(benzyloxy)benzyl Bromide (2.45 g, 5.0 mmol) in 25 mL of anhydrous acetone.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetone. Combine the filtrates and remove the solvent under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The resulting first-generation dendron with a focal alcohol group (G1-OH) should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation and Quality Control

The integrity of each synthetic step is paramount for the successful construction of well-defined dendrimers.

-

TLC Monitoring: At each stage, TLC is a crucial tool to ensure the complete consumption of starting materials before proceeding to the next step. Incomplete reactions will lead to a mixture of dendrons of different generations, which are difficult to separate.

-

Spectroscopic Analysis: Comprehensive characterization of the intermediate and final products by NMR and mass spectrometry is non-negotiable. This provides definitive proof of the chemical structure and purity. For example, in the ¹H NMR of the G1-dendron, the integration of the aromatic protons of the peripheral units versus those of the central branching unit should correspond to the expected ratio.

-

Yield Calculation: Accurate calculation of the yield at each step is important for assessing the efficiency of the protocol and for planning the scale-up of the synthesis.

Advancing to Higher Generations

The synthesis of the second-generation (G2) dendron would follow the same two-step cycle:

-

Activation: The focal alcohol of the G1-dendron (G1-OH) is converted to its corresponding bromide (G1-Br) using the conditions described in Part 1.

-

Etherification: The G1-Br is then reacted with 3,5-dihydroxybenzyl alcohol under Williamson ether synthesis conditions (as in Part 2) to yield the second-generation dendron with a focal alcohol (G2-OH).

This iterative process can be continued to produce dendrons of even higher generations. However, it is important to note that with increasing generation, steric hindrance can become a significant factor, potentially leading to lower reaction yields and more challenging purifications.

Diagram of Convergent Dendrimer Synthesis

Caption: Convergent synthesis of a dendrimer.

Applications in Drug Development and Beyond

The poly(benzyl ether) dendrimers synthesized from 3,4,5-Tris(benzyloxy)benzyl Alcohol have a hydrophobic interior and a periphery that can be functionalized with a variety of groups. This makes them highly attractive for biomedical applications:

-

Drug Delivery: The hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their bioavailability. The surface of the dendrimer can be modified with targeting ligands to direct the drug to specific cells or tissues.

-

Gene Delivery: Cationic groups can be introduced to the dendrimer surface to facilitate the complexation and delivery of nucleic acids like siRNA and pDNA.

-

Nanomedicine: The well-defined size and structure of these dendrimers make them suitable as imaging agents and diagnostic tools.[1]

Conclusion